5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one 5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1074281
InChI: InChI=1S/C24H23NO3/c1-4-16-5-8-20-19(13-16)24(23(28)25-20,17-6-9-21(26)14(2)11-17)18-7-10-22(27)15(3)12-18/h5-13,26-27H,4H2,1-3H3,(H,25,28)
SMILES: CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C
Molecular Formula: C24H23NO3
Molecular Weight: 373.4 g/mol

5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC1074281

Molecular Formula: C24H23NO3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C24H23NO3
Molecular Weight 373.4 g/mol
IUPAC Name 5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one
Standard InChI InChI=1S/C24H23NO3/c1-4-16-5-8-20-19(13-16)24(23(28)25-20,17-6-9-21(26)14(2)11-17)18-7-10-22(27)15(3)12-18/h5-13,26-27H,4H2,1-3H3,(H,25,28)
Standard InChI Key PBXUBNQHCWJLMH-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C
Canonical SMILES CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator